2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines. This compound features a unique structure with a methylthio group attached to a phenyl ring, which is further connected to a diphenylimidazolidine core. The presence of the methylthio group imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
- Cholinesterase Inhibition : Similar to other organophosphates, this compound may inhibit cholinesterase enzymes . Cholinesterases play a crucial role in neurotransmission by breaking down acetylcholine at synapses.
- Alpha Receptor Binding : It could potentially bind to alpha receptors, mediating various effects . Alpha receptors are involved in regulating blood pressure, smooth muscle contraction, and other physiological processes.
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylthio)benzaldehyde with diphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the final imidazolidine product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The process typically includes large-scale reactions with controlled temperatures, pressures, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to modify the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylthio derivatives, modified imidazolidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds also contain sulfur atoms and exhibit diverse biological activities.
Imidazole derivatives: Similar in structure to imidazolidines, these compounds are widely studied for their pharmacological properties.
Phenylthio compounds: Compounds with phenylthio groups share similar chemical reactivity and applications.
Uniqueness
2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine stands out due to its unique combination of a methylthio group and an imidazolidine core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQUMMHEBRKISV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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